molecular formula C12H19F2NO3 B13600230 Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Cat. No.: B13600230
M. Wt: 263.28 g/mol
InChI Key: KUMONDDHMBAOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H20F2NO3 It is a piperidine derivative that features a tert-butyl ester group and a difluoroacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other piperidine derivatives .

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-6-4-8(5-7-15)9(16)10(13)14/h8,10H,4-7H2,1-3H3

InChI Key

KUMONDDHMBAOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)F

Origin of Product

United States

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